Meso-dihydroguaiaretic acid is a lignan that is 2,3-dimethylbutane substituted by 2-methoxyphenol groups at positions 1 and 4 respectively. It has been isolated from the bark of Machilus robusta. It has a role as a plant metabolite. It is a lignan and a member of guaiacols.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LX-1031 is a THP inhibitor (a tryptophan 5-hydroxylase inhibitor) that reduces 5-HT levels for the potential treatment of irritable bowel syndrome. LX-1031 has potential for illnesses characterized by excess 5-HT, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid diarrhea. In vitro, inhibition of TPH1 occurred in 10(-8) -10(-7) mol L(-1) range. In vivo in rodents, LX-1031 has no effect on brain 5-HT while dose-dependently reducing 5-HT, particularly in the small bowel.
LX2343 is an inhibitor of β-site amyloid protein cleaving enzyme 1 (BACE1/β-secretase; IC50 = 11.43 μM) and PI3K (IC50 = 15.99 μM). It inhibits accumulation of Aβ (1-40) (Aβ40) and Aβ42 induced by streptozotocin (STZ;) in both HEK293-APPSW and CHO-APP cells, which express mutant and wild-type amyloid precursor protein (APP), respectively, in a concentration-dependent manner. It also inhibits STZ-induced increases in JNK and APPThr668 phosphorylation as well as soluble APPβ (sAPPβ) protein levels. LX2343 (10 mg/kg per day) reduces levels of Aβ40 and Aβ42, as well as thioflavine S staining, in the cortex and hippocampus in the APP/PS1 transgenic mouse model of Alzheimer’s disease. It also reduces cortical levels of PI3K, Akt, and mTOR phosphorylation and accumulation of the autophagy substrate p62, indicating increased autophagy. LX2343 (10 mg/kg per day) decreases path length and escape latency time in the Morris water maze in APP/PS1 mice. LX-2343 is a neuroprotective agent for the treatment of Alzheimer's disease. LX2343 ameliorates cognitive dysfunction in APP/PS1 transgenic mice via both Aβ production inhibition and clearance promotion, which highlights the potential of LX2343 in the treatment of AD. LX2343 ameliorates the cognitive dysfunction in the AD model rats by suppressing OS-induced neuronal apoptosis and tauopathy, thus highlighting the potential of LX2343 for the treatment of AD.
LX2761 is a locally acting SGLT1 inhibitor that is highly potent in vitro and delays intestinal glucose absorption in vivo to improve glycemic control. LX2761 has hSGLt1 2.2 nM; hSGLT2 2.7 nM and F% =<2. LX2761 is a very potent, chemically stable, and luminally restricted molecule that achieved proof of concept in OGTT at very low doses. LX2761 was designed to remain in the intestine after oral delivery to inhibit SGLT1 locally without affecting the SGLT1/2 mechanism in the kidney.
LX-5 is a selective activator of the p38 mitogen-activated protein kinase (MAPK) pathway. LX-5 de-represses a subset of endogenous genes repressed by DNA methylation.
LX-4 is a selective activator of the p38 mitogen-activated protein kinase (MAPK) pathway. LX-4 de-represses a subset of endogenous genes repressed by DNA methylation.
LX7101 is a pyrrolopyrimidine-based, topically-delivered inhibitor of LIM domain kinase 2 (LIMK2), a kinase associated with the regulation of intraocular pressure. It is also a ROCK inhibitor used for the treatment of glaucoma. LX7101 acts by enhancing fluid outflow through the trabecular meshwork of the eye. Preclinical studies indicate that LX7101 significantly reduced intraocular pressure in both mouse and monkey models. The latest stage of development for LX7101 was a randomized, double-blind, placebo-controlled Phase 1/2a trial for patients with open angle glaucoma or ocular hypertension.